4-[4-(2-Phenylquinazolin-4-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Overview
Description
4-[4-(2-Phenylquinazolin-4-yl)phenyl]-4-azatricyclo[52102,6]dec-8-ene-3,5-dione is a complex organic compound that features a quinazoline moiety fused with a tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Phenylquinazolin-4-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves multiple steps starting from readily available precursors. One common synthetic route involves the condensation of 2-phenylquinazolin-4-amine with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired quinazoline derivative. The tricyclic structure is introduced through a series of cyclization reactions involving appropriate dienophiles and dienes under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Phenylquinazolin-4-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
4-[4-(2-Phenylquinazolin-4-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its tricyclic structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound is used in studies to understand its interactions with various biomolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-Phenylquinazolin-4-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its interaction with specific molecular targets within cells. The quinazoline moiety is known to bind to certain enzymes and receptors, potentially inhibiting their activity. This can lead to downstream effects on cellular signaling pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-yl derivatives: These compounds share the quinazoline core but differ in their substituents and overall structure.
Tricyclic quinazoline analogs: Compounds with similar tricyclic structures but different functional groups or ring systems.
Uniqueness
4-[4-(2-Phenylquinazolin-4-yl)phenyl]-4-azatricyclo[52102,6]dec-8-ene-3,5-dione is unique due to its combination of a quinazoline moiety with a tricyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-(2-phenylquinazolin-4-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O2/c33-28-24-19-10-11-20(16-19)25(24)29(34)32(28)21-14-12-17(13-15-21)26-22-8-4-5-9-23(22)30-27(31-26)18-6-2-1-3-7-18/h1-15,19-20,24-25H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFYCOJUSOUJHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C5=NC(=NC6=CC=CC=C65)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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